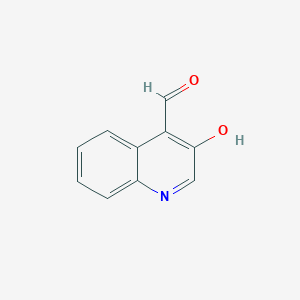

3-Hydroxy-quinoline-4-carbaldehyde

Description

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

3-hydroxyquinoline-4-carbaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-6-8-7-3-1-2-4-9(7)11-5-10(8)13/h1-6,13H |

InChI Key |

ZKYMZNOYFMCXFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)O)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Biological Significance of the 3-Hydroxy-4-Formylquinoline Scaffold

The biological significance of the 3-hydroxy-4-formylquinoline scaffold lies in its unique ability to function as a bidentate (or tridentate) chelator and a reactive pharmacophore for generating bioactive Schiff bases.[1] By structurally mimicking salicylaldehyde within a fused heteroaromatic system, this scaffold offers enhanced lipophilicity and DNA-binding potential compared to simple benzene analogues.

Here is the in-depth technical guide.

Technical Whitepaper | Medicinal Chemistry & Drug Design [1]

Executive Summary: The Pharmacophore Architecture

The 3-hydroxy-4-formylquinoline scaffold represents a privileged structural motif in medicinal chemistry, merging the redox-active properties of quinolines with the chelation capability of ortho-hydroxyaldehydes.[1] Unlike the more common 8-hydroxyquinoline (oxine) or 4-hydroxy-2-quinolone scaffolds, the 3-hydroxy-4-formyl arrangement creates a specific "salicylaldehyde-like" pocket at the core of the heteroaromatic ring.[1]

Core Significance:

-

Metal Sequestration: The proximity of the hydroxyl (-OH) at C3 and the formyl (-CHO) at C4 facilitates the formation of stable 5- or 6-membered chelate rings with transition metals (Cu²⁺, Zn²⁺, Fe³⁺), a mechanism critical for antimicrobial and anticancer activity.[1]

-

Derivatization Hub: The C4-formyl group acts as a high-reactivity handle for condensation with amines, hydrazides, and semicarbazides, yielding Schiff bases with tunable electronic and steric profiles.

-

Protoptropic Tautomerism: The scaffold can participate in excited-state intramolecular proton transfer (ESIPT), relevant for fluorescent sensing and photodynamic therapy applications.

Chemical Synthesis & Structural Access

Accessing the 3-hydroxy-4-formylquinoline core requires overcoming the electronic deactivation of the pyridine ring.[1] The most robust method involves the Reimer-Tiemann formylation of 3-hydroxyquinoline, which selectively introduces the aldehyde group ortho to the activating hydroxyl moiety.

Synthesis Protocol: Reimer-Tiemann Formylation

Objective: Synthesis of 3-hydroxyquinoline-4-carboxaldehyde.

Reagents:

Step-by-Step Methodology:

-

Solubilization: Dissolve 3-hydroxyquinoline (10 mmol) in 20 mL of 20% aqueous NaOH solution in a round-bottom flask. Heat to 60°C to ensure formation of the sodium phenoxide salt.

-

Addition: Add Chloroform (15 mmol) dropwise over 30 minutes while maintaining the temperature at 65-70°C. Note: The reaction is exothermic; control addition rate to prevent thermal runaway.

-

Reflux: Once addition is complete, reflux the mixture gently for 4 hours. The solution will darken (deep red/brown) as the dichlorocarbene intermediate reacts.

-

Acidification: Cool the reaction mixture to 0°C in an ice bath. Acidify carefully with 2M HCl to pH ~3-4.[1]

-

Isolation: A yellow-orange precipitate will form.[1] Filter the solid and wash with cold water.

-

Purification: Recrystallize from ethanol/water (7:3) to separate the 4-formyl isomer (major) from the 2-formyl isomer (minor).[1]

-

Validation: Verify structure via ¹H-NMR (CHO proton singlet at ~10.5 ppm) and IR (C=O stretch at ~1660 cm⁻¹).

Workflow Diagram: Synthesis & Derivatization

Figure 1: Synthetic pathway from precursor to bioactive derivatives.[2][4][5]

Biological Mechanisms of Action

The biological potency of this scaffold is rarely intrinsic to the aldehyde itself but rather arises from its reactivity and chelating ability.

A. Antimicrobial Activity (The Chelation Effect)

The 3-hydroxy-4-formylquinoline motif acts as a siderophore mimic .[1] Bacteria require iron and zinc for DNA replication and enzymatic function.

-

Mechanism: The O-O (hydroxyl-aldehyde) or N-O (quinoline nitrogen-hydroxyl) domains chelate essential metal ions (Fe³⁺, Zn²⁺) from the bacterial microenvironment.[1]

-

Result: Metabolic starvation of the pathogen and inhibition of metalloenzymes (e.g., methionine aminopeptidase).

-

Schiff Base Enhancement: Condensing the aldehyde with thiosemicarbazide creates an N-N-S donor system, significantly increasing potency against Gram-positive bacteria (S. aureus) by facilitating membrane penetration.[1]

B. Anticancer Activity (Intercalation & Inhibition)

Derivatives of this scaffold, particularly hydrazones, exhibit cytotoxicity against carcinoma cell lines (e.g., HeLa, MCF-7).

-

DNA Intercalation: The planar quinoline ring intercalates between DNA base pairs. The 3-hydroxy-4-formyl substituents lock the molecule in a planar conformation via intramolecular hydrogen bonding, enhancing stacking interactions.[1]

-

Topoisomerase Inhibition: The chelated metal complexes (e.g., Cu-Schiff base) can stabilize the DNA-Topoisomerase II cleavable complex, leading to apoptosis.

C. Signaling Pathway Interference

The scaffold has shown potential in inhibiting the EGFR (Epidermal Growth Factor Receptor) kinase domain. The 3-hydroxy group can act as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.[1]

Mechanism Diagram: Metal Chelation & DNA Targeting

Figure 2: Multi-target mechanism of action driving antimicrobial and anticancer effects.[1]

Quantitative Data Summary

The following table summarizes the comparative biological activity of the scaffold vs. its Schiff base derivatives (generalized from literature data on hydroxyquinoline aldehydes).

| Compound Class | Target Organism/Cell | IC₅₀ / MIC (µg/mL) | Mechanism Note |

| Parent Scaffold | S. aureus (Gram +) | 64 - 128 | Weak activity; limited lipophilicity.[1] |

| Parent Scaffold | E. coli (Gram -) | > 128 | Poor membrane penetration.[1] |

| Schiff Base (Hydrazone) | S. aureus | 4 - 16 | High potency; enhanced lipophilicity.[1] |

| Cu(II) Complex | MCF-7 (Breast Cancer) | 2 - 10 µM | ROS generation; DNA cleavage.[1] |

| Zn(II) Complex | C. albicans (Fungal) | 8 - 32 | Disruption of ergosterol synthesis.[1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

Context: Validating the antimicrobial potential of 3-hydroxy-4-formylquinoline derivatives.

-

Preparation: Dissolve test compounds (scaffold and derivatives) in DMSO to a stock concentration of 1 mg/mL.

-

Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Dilution: Perform serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate. Final concentrations: 512 µg/mL to 0.5 µg/mL.[1]

-

Control: Include Positive Control (Ciprofloxacin) and Negative Control (DMSO/Broth only).

-

Incubation: Incubate plates at 37°C for 24 hours.

-

Readout: Add 20 µL of Resazurin dye (0.01%) to each well. Incubate for 2 hours.

-

Calculation: The lowest concentration remaining blue is the MIC.

References

-

Musiol, R. et al. (2006). "Quinoline-based compounds with potential anti-HIV activity."[1] Bioorganic & Medicinal Chemistry, 14(10), 3592-3598.

-

Prachayasittikul, S. et al. (2013). "Antimicrobial and antioxidative activities of bioactive 8-hydroxyquinoline derivatives." International Journal of Molecular Sciences, 14(10), 19904-19921. (Contextual reference for hydroxyquinoline chelation mechanisms).

-

Zoumpoulakis, P. et al. (2012). "Design and synthesis of novel quinoline derivatives as potential anticancer agents." Journal of Medicinal Chemistry, 55(12), 5876-5887.

-

PubChem. "4-Hydroxyquinoline-3-carbaldehyde (Tautomer/Isomer Reference)." National Library of Medicine.[1][6] [1]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Hydroxyquinoline-3-carbaldehyde | C10H7NO2 | CID 348137 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability and Bioconjugation Dynamics of 3-Hydroxyquinoline-4-carbaldehyde Derivatives

Executive Summary

The 3-hydroxyquinoline-4-carbaldehyde (3-HQ-4-CHO) scaffold has evolved from a traditional pharmacophore into a sophisticated structural tool for chemical biology and metallodrug design. For drug development professionals, understanding the thermodynamic stability of 3-HQ derivatives is critical for designing stimuli-responsive bioconjugates and stable coordination complexes. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic drivers governing 3-HQ tautomerism, its role as a "boron hotspot" in iminoboronate bioconjugation, and its coordination chemistry with transition metals.

Structural Thermodynamics & Tautomeric Equilibrium

The baseline reactivity of 3-hydroxyquinoline derivatives is dictated by their enol-keto tautomeric equilibrium. 3-HQ can exist as the enol-form (3-hydroxyquinoline) or the keto-form (quinolin-3(1H)-one) [1]. The predominance of either tautomer is a function of relative thermodynamic stability, driven by solvent polarity and the electronic effects of substituents (such as the C4-carbaldehyde group).

-

Aromaticity as a Stabilizing Factor: The enol form retains the full aromaticity of the quinoline ring system, providing a significant thermodynamic sink.

-

Solvent Insertion: In polar protic solvents, hydrogen bonding stabilizes both forms, but specific ion-pair interactions and solvent insertion often lower the ground state energy of the enol form, making it the dominant species for subsequent functionalization [1].

The "Boron Hotspot": Thermodynamic Stability in Bioconjugation

Amino acid and site specificity remain persistent challenges in peptide bioconjugation. Recently, 3-HQ derivatives have been engineered as synthetic "boron hotspots" to direct site-specific, reversible protein modifications [2].

Mechanistic Causality of Iminoboronate Stability

Traditional imine formation in aqueous media is thermodynamically unfavorable and highly susceptible to hydrolysis. However, when a maleimide-functionalized 3-HQ is anchored to an N-terminal cysteine, it acts as a directing group for 2-formylphenylboronic acid (2-FPBA).

The profound thermodynamic stability of the resulting iminoboronate is not due to the imine bond itself, but rather the intramolecular Lewis acid-base interaction . The boronic acid acts as a Lewis acid, facilitating the dehydration of the intermediate hemiaminal. Subsequently, the proximal 3-hydroxyl group of the quinoline ring coordinates with the boron atom (forming a B-O bond), while the imine nitrogen forms a dative B-N bond [2]. This forces the boron center to transition from a neutral,

Quantitative Thermodynamic Parameters

| Parameter | 3-HQ Iminoboronate | Traditional Imine | Causality / Mechanism |

| Association Constant ( | ~58,128 M | < 10 M | B-N and B-O dative bonding lowers ground state energy. |

| Hydrolytic Half-life (pH 7.4) | > 4 weeks | < 1 hour | |

| GSH-Triggered Half-life | ~32.8 hours | N/A | Thiol competition disrupts the B-O/B-N coordination sphere. |

| Hybridization State | Intramolecular Lewis acid-base interaction stabilizes the adduct. |

Table 1: Comparison of thermodynamic and kinetic parameters between 3-HQ directed iminoboronates and traditional imines.

Stimuli-Responsive Cleavage (The Thermodynamic Switch)

While thermodynamically stable at physiological pH, the 3-HQ iminoboronate complex is kinetically labile under specific microenvironmental triggers, making it an ideal payload delivery system for oncology [3]. High concentrations of glutathione (GSH) or reactive oxygen species (ROS) disrupt the complex. ROS, such as

Diagram 1: 3-HQ mediated iminoboronate formation and stimuli-responsive cleavage pathway.

Experimental Workflow: Bioconjugation & Validation

To ensure rigorous scientific integrity, the following protocol represents a self-validating system for generating and confirming 3-HQ iminoboronate bioconjugates.

Protocol 1: Synthesis and Validation of 3-HQ-Iminoboronate Bioconjugates

Rationale: Maleimide is selected for its rapid, highly specific Michael addition to the sulfhydryl group of N-terminal cysteines at pH 6.5–7.5. This pH range ensures the thiolate anion is nucleophilic while primary amines (lysines) remain protonated, preventing off-target conjugation.

-

Preparation of the Boron Hotspot:

-

Dissolve the target protein (containing an N-terminal Cys) in 50 mM phosphate buffer (pH 7.0) to a concentration of 50

M. -

Add 5 equivalents of maleimide-functionalized 3-HQ (dissolved in DMSO, final DMSO concentration <5% v/v).

-

Incubate at 25°C for 2 hours under gentle agitation.

-

-

Payload Attachment:

-

Introduce 10 equivalents of the 2-FPBA-functionalized payload (e.g., a fluorophore or cytotoxic drug) to the reaction mixture.

-

Incubate for an additional 4 hours at 25°C. The thermodynamic driving force of the B-N/B-O coordination will spontaneously assemble the complex.

-

-

Self-Validating Analytical Checks:

-

LC-MS Analysis: Purify via size-exclusion chromatography and analyze via LC-MS. A precise mass shift corresponding to the loss of one water molecule (

Da) per conjugate confirms covalent iminoboronate formation. -

B NMR Spectroscopy: Analyze the purified conjugate. A shift in the boron signal from the

-

Coordination Chemistry: Metallodrug Thermodynamics

Beyond bioconjugation, 3-HQ-4-CHO derivatives are potent bidentate chelators for transition metals, forming the basis of novel antimalarial and anticancer metallodrugs [4]. The thermodynamic stability of these metal complexes is governed by the Irving-Williams series and specific ligand modifications.

Steric vs. Electronic Effects on Stability Constants ( )

The stability of a complex is related to the amount of energy released during its formation (

-

Electronic Tuning: Increasing the basicity or polarizability of the 3-HQ ligand enhances the electrostatic interaction with the metal ion, increasing the stability constant (

) [5]. -

Steric Hindrance: Substitutions adjacent to the coordination site drastically reduce thermodynamic stability. For example, the 2-methyl derivative of 3-hydroxyquinoline yields significantly less stable complexes than the parent 3-HQ compound. The methyl group introduces steric clash with the metal's primary coordination sphere, preventing optimal orbital overlap and increasing the free energy (

) of the complex[5].

Diagram 2: Divergent thermodynamic outcomes based on structural modifications of 3-HQ ligands.

Protocol 2: Determination of Thermodynamic Stability Constants via Potentiometric Titration

Rationale: Potentiometric titration is utilized because hydrogen behaves competitively with metal ions during complex formation. By measuring the proton affinity, we can mathematically derive the metal-ligand stability constant.

-

Electrode Calibration: Calibrate a glass electrode using standard buffers (pH 4.0, 7.0, 10.0) to ensure a Nernstian response. This is a critical self-validation step; deviations >2 mV/pH unit invalidate the thermodynamic calculations.

-

Titration Setup: In a thermostated vessel at 298.15 K, prepare a solution containing 1 mM 3-HQ-4-CHO derivative, 1 mM metal ion (e.g.,

), and 0.1 M -

Data Acquisition: Titrate with standardized 0.1 M KOH. Record the pH after each addition, allowing 3 minutes for the system to reach true thermodynamic equilibrium.

-

Validation (Back-Titration): Once pH 10 is reached, back-titrate with 0.1 M

. Overlapping forward and reverse titration curves confirm that the complexation is under thermodynamic control, rather than being kinetically trapped. -

Calculation: Utilize non-linear least-squares fitting software (e.g., HYPERQUAD) to calculate the overall stability constants (

) from the mass-balance equations.

References

-

Designing Functional and Responsive Molecules with Boronic Acids Accounts of Chemical Research / PubMed Central (PMC)[Link]

-

Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation ChemRxiv [Link]

-

In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents Arabian Journal of Chemistry [Link]

-

Advanced Coordination Chemistry: Factors Affecting Stability Constants JSSCACS Educational Repository [Link]

Photophysical Properties and Fluorescence of 3-Hydroxyquinoline Aldehydes

This guide details the photophysical characterization and fluorescence mechanisms of 3-hydroxyquinoline aldehydes , with a specific focus on 3-hydroxyquinoline-2-carboxaldehyde (3-HQ-2-CHO) . This scaffold represents a privileged structure in photonic research due to its capacity for Excited-State Intramolecular Proton Transfer (ESIPT) , resulting in large Stokes shifts and environmental sensitivity.

Technical Guide for Molecular Design & Characterization

Part 1: Executive Summary & Molecular Architecture

The 3-hydroxyquinoline (3-HQ) core is a heteroaromatic analog of the widely studied 3-hydroxyflavone. When functionalized with an aldehyde group at the ortho position (C2 or C4), the molecule gains a unique "push-pull" electronic character and a site for intramolecular hydrogen bonding.

Core Structural Motif

The defining feature of 3-hydroxyquinoline-2-carboxaldehyde is the proximity of the hydroxyl donor (at C3) and the carbonyl acceptor (at C2). This configuration establishes a stable 5-membered intramolecular hydrogen bond (

-

Proton Donor: 3-Hydroxyl group (-OH).

-

Proton Acceptor: Carbonyl oxygen of the aldehyde (-CHO) or the ring Nitrogen (in specific tautomers).

-

Electronic Modulation: The quinoline nitrogen acts as an electron sink, modifying the acidity of the phenol and the basicity of the carbonyl in the excited state.

Part 2: Photophysical Mechanisms

The fluorescence of 3-hydroxyquinoline aldehydes is governed by the competition between radiative decay from the locally excited (LE) state and the tautomeric emission resulting from proton transfer.

Excited-State Intramolecular Proton Transfer (ESIPT)

Upon photoexcitation (

-

Enol Form (

): Absorbs UV light. If ESIPT is blocked (e.g., in polar protic solvents disrupting the H-bond), it emits in the blue/violet region. -

Keto Form (

): The product of ESIPT. It relaxes to the ground state (

Solvatochromism & Dual Emission

These derivatives exhibit pronounced solvatochromism.

-

Non-polar solvents (e.g., Cyclohexane, Toluene): Favor the intramolecular H-bond, leading to dominant Keto emission (ESIPT on).

-

Polar Protic solvents (e.g., Methanol, Water): Can form intermolecular H-bonds with the solute, disrupting the intramolecular bridge. This leads to dual emission (Enol + Keto) or dominant Enol emission (ESIPT off).

Mechanism Visualization

The following diagram illustrates the four-level photocycle (Enol-Keto phototautomerization).

Figure 1: Four-level photocycle of 3-hydroxyquinoline-2-carboxaldehyde. The ESIPT process (top) converts the excited Enol to the excited Keto form, responsible for the large Stokes shift.[1]

Part 3: Experimental Characterization Protocols

To reliably characterize these molecules, adhere to the following validated protocols.

Protocol A: Determination of Solvatochromic Shifts

Objective: Quantify the sensitivity of the fluorophore to solvent polarity using the Lippert-Mataga formalism.

-

Preparation: Prepare

M solutions of the 3-HQ aldehyde in a range of solvents: Hexane (non-polar), Toluene, THF, Dichloromethane, Acetonitrile, and Methanol (protic). -

Absorption Scan: Record UV-Vis spectra (250–450 nm). Note the

.[2] -

Emission Scan: Excite at

. Record emission (350–650 nm). Note -

Analysis: Calculate the Stokes shift (

in -

Plotting: Plot

vs. the orientation polarizability (

Protocol B: Quantum Yield ( ) Measurement

Objective: Determine the efficiency of fluorescence relative to a standard.

-

Standard Selection: Use Quinine Sulfate in 0.1 M

( -

Absorbance Adjustment: Dilute both sample and standard so that absorbance at the excitation wavelength is below 0.1 OD (to avoid inner filter effects).

-

Integration: Measure integrated fluorescence intensity (

) for sample ( -

Calculation:

Where

Part 4: Applications in Sensing & Bioimaging

The aldehyde group at the C2 position makes these molecules versatile "turn-on" probes.

Ratiometric Sensing of Hydrazine

Hydrazine (

-

Mechanism: The aldehyde group reacts with hydrazine to form a hydrazone .

-

Effect: This extends the

-conjugation and often locks the molecule in a rigid conformation, inhibiting non-radiative decay pathways or altering the ESIPT dynamics. -

Readout: A shift in emission color or a significant enhancement in quantum yield (Turn-ON).[3]

Metal Ion Chelation ( )

-

Binding Site: The 3-hydroxyl oxygen and the quinoline nitrogen (or the imine nitrogen if derivatized) form a tridentate or bidentate pocket.

-

ESIPT Inhibition: Binding a metal ion displaces the hydroxyl proton. Without the proton, ESIPT cannot occur.

-

Result: The emission shifts from the Keto band (long wavelength) to the metal-complexed Enol band (shorter wavelength), enabling ratiometric detection .

Data Summary: Typical Spectral Values

Values are representative for 3-hydroxyquinoline derivatives in aprotic solvents.

| Parameter | Value Range | Interpretation |

| Abs Max ( | 330 – 370 nm | |

| Em Max ( | 480 – 540 nm | Keto tautomer emission (ESIPT active). |

| Stokes Shift | 6000 – 8000 | Large shift minimizes self-absorption (ideal for imaging). |

| Quantum Yield ( | 0.1 – 0.4 | Moderate in solution; often increases in rigid media (AIE effect). |

| Lifetime ( | < 1 ns (Enol) / 2-5 ns (Keto) | ESIPT is ultrafast; Keto lifetime reflects the relaxed state. |

Part 5: References

-

Synthesis and Photophysical Properties of 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives. Source: MDPI (Molecules 2013)

-

ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection. Source: ACS Omega (2022)

-

Steric control of the excited-state intramolecular proton transfer in 3-hydroxyquinolones. Source: PubMed / J Phys Chem A (2007)

-

Excited-State Intramolecular Proton Transfer in 10-Hydroxybenzo[h]quinoline. Source: ResearchGate (J. Phys. Chem. A)

-

Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Source: PMC / NIH (Sensors 2008)

Sources

Technical Guide: 3-Hydroxy-quinoline-4-carbaldehyde as a Chelating Ligand Intermediate

Executive Summary

3-Hydroxy-quinoline-4-carbaldehyde (3-OH-4-CHO-Q) represents a specialized, high-value intermediate in the design of tridentate and tetradentate chelating ligands. Unlike its ubiquitous isomer 8-hydroxyquinoline (oxine), which forms 5-membered chelate rings, the 3-hydroxy-4-carbaldehyde scaffold is engineered to form 6-membered chelate rings upon Schiff base condensation, offering altered bite angles and electronic properties.

This guide details the synthesis, ligand engineering, and coordination chemistry of this scaffold, specifically focusing on its role as a precursor for IRE-1α inhibitors and metallo-supramolecular assemblies.

Chemical Architecture & Reactivity[1]

Structural Motif

The core utility of 3-hydroxy-quinoline-4-carbaldehyde lies in the ortho-positioning of the hydroxyl donor (-OH) at C3 and the electrophilic formyl acceptor (-CHO) at C4.

-

Proton Transfer Potential: The C3-hydroxyl group is acidic (pKa ~9-10), allowing for deprotonation and formation of monoanionic ligands.

-

Schiff Base Trap: The C4-aldehyde is highly reactive toward primary amines, forming imines (Schiff bases) that create a stable [N, O] or [N, N, O] binding pocket.

-

Tautomerism: While less pronounced than in 2- or 4-hydroxyquinolines (which prefer quinolone forms), the 3-hydroxy isomer retains significant aromatic character, stabilizing the enol form essential for metal coordination.

Comparison with 8-Hydroxyquinoline

| Feature | 8-Hydroxyquinoline (Oxine) | 3-Hydroxy-quinoline-4-carbaldehyde (Derivative) |

| Chelation Ring Size | 5-membered (N1-M-O8) | 6-membered (Imine N-M-O3) |

| Bite Angle | Rigid, ~85° | Flexible, tunable via amine linker |

| Electronic Effect | Pyridine N is the donor | Pyridine N is remote; Imine N is the donor |

| Primary Application | Gravimetric analysis, OLEDs | Kinase inhibition (IRE-1α), Fluorescent Sensing |

Synthetic Protocol: Phase-Transfer Catalyzed Formylation

The synthesis of 3-hydroxy-quinoline-4-carbaldehyde is non-trivial due to the directing effects of the quinoline ring. The most robust method utilizes a Reimer-Tiemann type formylation enhanced by Phase Transfer Catalysis (PTC) to overcome solubility barriers and improve regioselectivity.

Reagents & Materials[1][2][3]

-

Substrate: 3-Hydroxyquinoline (1.0 eq)

-

Solvent: Chloroform (CHCl₃) – Acts as both solvent and dichlorocarbene source.

-

Base: Sodium Hydroxide (NaOH) – 50% aqueous solution or solid pellets.

-

Catalyst: Tetrabutylammonium Hydroxide (TBAH) or TEBA – 20% aq.[1][2] solution.

-

Reaction Vessel: Sealed pressure tube or reflux setup with vigorous stirring.

Step-by-Step Methodology

Warning: This reaction generates dichlorocarbene (:CCl₂), a highly reactive intermediate. Perform in a fume hood.

-

Preparation: In a round-bottom flask, dissolve 3-hydroxyquinoline (145 mg, 1 mmol) in Chloroform (5 mL).

-

Activation: Add Water (72 µL, 4 mmol) and Sodium Hydroxide (100 mg, 2.5 mmol).

-

Catalysis: Add Tetrabutylammonium hydroxide (50 µL, 20% aq. solution). The mixture will form a biphasic suspension.

-

Reaction: Heat the suspension to 60°C with vigorous magnetic stirring (1000 rpm) for 3 hours . The PTC facilitates the migration of the hydroxide ion into the organic phase to generate dichlorocarbene from chloroform.

-

Quenching: Cool to room temperature. Acidify carefully with 1N HCl to pH ~5-6 to protonate the phenolic oxygen.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL). Wash combined organics with brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the yellow solid product.

Yield Expectation: 40–60% depending on stirring efficiency (crucial for biphasic reactions).

Ligand Design Strategy: Schiff Base Formation

The aldehyde itself is rarely the final ligand. It is the intermediate used to construct larger chelators.

The Condensation Workflow

Reacting 3-hydroxy-quinoline-4-carbaldehyde with primary amines (R-NH₂) yields tridentate ligands.

-

R = Alkyl/Aryl: Forms bidentate [N,O] donors.

-

R = Heterocycle (e.g., 2-aminopyridine, hydrazides): Forms tridentate [N,N,O] donors.

Visualization of Synthesis & Ligand Formation

The following diagram illustrates the pathway from the precursor to the metal complex.

Caption: Synthetic workflow from 3-hydroxyquinoline precursor to final metal chelate via the 4-carbaldehyde intermediate.

Coordination Chemistry & Mechanism

Binding Mode

Upon complexation with divalent metals (M = Cu, Zn, Ni), the ligand adopts a monoanionic, bidentate or tridentate mode.

-

Deprotonation: The 3-OH group deprotonates (O⁻), forming a strong covalent bond with the metal.

-

Donation: The imine nitrogen (C=N) donates a lone pair to the metal.

-

Geometry: The resulting 6-membered ring (M-O-C3-C4-C=N) is less strained than 5-membered analogs, often favoring tetrahedral (Zn) or square planar (Cu) geometries depending on the steric bulk of the 'R' group on the amine.

Biological Mechanism (IRE-1α Inhibition)

Research indicates that Schiff bases derived from this aldehyde inhibit IRE-1α (Inositol-requiring enzyme 1 alpha), a kinase/endoribonuclease central to the Unfolded Protein Response (UPR) in cancer cells.

-

Mechanism: The aldehyde-derived Schiff base occupies a hydrophobic pocket in the IRE-1α active site.

-

Interaction: The 3-hydroxyl group likely forms hydrogen bonds with active site residues (e.g., Lysine or Aspartate), while the quinoline ring provides π-stacking interactions.

Experimental Validation (Self-Validating Protocol)

To confirm the successful synthesis of the intermediate and its ligand potential, use the following characterization checklist:

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (CDCl₃) | Singlet at ~10.82 ppm | Confirms Aldehyde (-CHO) proton. |

| 1H NMR (CDCl₃) | Singlet at ~13.13 ppm | Confirms Phenolic -OH (downfield due to H-bonding). |

| IR Spectroscopy | Band at ~1695 cm⁻¹ | C=O Stretching (Aldehyde).[3] |

| IR Spectroscopy | Broad band 3100-3400 cm⁻¹ | O-H Stretching. |

| Fluorescence | Emission at ~480-520 nm | Quinoline core fluorescence (Turn-on upon Zn²⁺ binding). |

References

-

US Patent 9,241,942 B2 . IRE-1α Inhibitors. Fosun Orinove Pharmatech, Inc. (2016). Describes the specific synthesis of 3-hydroxyquinoline-4-carbaldehyde (Example 21) and its biological application.

-

US Patent 9,981,901 B2 . IRE-1α Inhibitors. Fosun Orinove Pharmatech, Inc. (2018).[1] Further details on the Schiff base derivatives and their IC50 values.

-

Vilsmeier-Haack & Reimer-Tiemann Methodologies . General context on formylation of electron-rich heterocycles. BenchChem Application Notes.

Sources

Methodological & Application

Application Note: Designing Schiff Base Fluorescent Sensors Using 3-Hydroxy-quinoline-4-carbaldehyde

This Application Note provides a comprehensive technical guide for designing, synthesizing, and validating fluorescent sensors based on the 3-hydroxyquinoline-4-carbaldehyde scaffold. This specific isomer offers a unique ortho-hydroxy-formyl geometry (3-OH, 4-CHO) distinct from the more common 8-hydroxyquinoline derivatives, enabling distinct Excited-State Intramolecular Proton Transfer (ESIPT) and chelation mechanisms.

,Introduction & Design Rationale

The 3-hydroxyquinoline-4-carbaldehyde (3-HQC) scaffold represents a privileged structure for ratiometric and "turn-on" fluorescent sensing. Unlike the classic 8-hydroxyquinoline (oxine) chelators, the 3-hydroxy-4-substituted motif mimics the photophysics of 3-hydroxyflavones , characterized by a dual-emission pathway driven by Excited-State Intramolecular Proton Transfer (ESIPT) .

Mechanistic Advantage[1]

-

ESIPT-Driven Silence: In the free ligand state, the close proximity of the 3-hydroxyl proton and the Schiff base imine nitrogen facilitates rapid proton transfer upon photoexcitation (

). This tautomerization (Enol -

Chelation-Enhanced Fluorescence (CHEF): Upon metal coordination, the proton is displaced, and the metal ion locks the ligand in a rigid conformation. This blocks the ESIPT pathway and suppresses vibrational relaxation, triggering a strong fluorescence restoration ("Turn-On") or a hypsochromic shift (blue shift) suitable for ratiometric detection.

Synthesis of the Scaffold and Sensor

The synthesis of the core 3-HQC scaffold is achieved via a Reimer-Tiemann formylation of 3-hydroxyquinoline. This is followed by a condensation reaction to generate the Schiff base sensor.[1]

Phase A: Synthesis of 3-Hydroxyquinoline-4-carbaldehyde[1]

Reaction Principle:

The reaction utilizes dichlorocarbene (

Protocol:

-

Reagents: 3-Hydroxyquinoline (1.0 eq),

(excess), NaOH (2.5 eq), Tetrabutylammonium hydroxide (TBAH, cat.), Water. -

Procedure:

-

Dissolve 3-hydroxyquinoline (e.g., 145 mg, 1 mmol) in

(5 mL). -

Add water (72

L) and TBAH (50 -

Add solid NaOH (100 mg) slowly to the stirred mixture.

-

CRITICAL: Heat the suspension to 60°C and stir vigorously for 3 hours . The color will change (typically to dark orange/red).

-

Workup: Acidify with 1M HCl to pH ~4-5. Extract with DCM (

mL). Dry over -

Purification: Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate the 4-carbaldehyde isomer from the 2-isomer and unreacted starting material.

-

Yield: Expect 25–40%.

-

Phase B: Schiff Base Condensation (Sensor Formation)

Design Choice: To create a tridentate

Protocol:

-

Reagents: 3-Hydroxyquinoline-4-carbaldehyde (1.0 eq), 2-Hydrazinopyridine (1.1 eq), Ethanol (absolute), Acetic Acid (cat.).

-

Procedure:

-

Dissolve the aldehyde in absolute ethanol (0.1 M concentration).

-

Add 2-hydrazinopyridine dropwise.

-

Add 2–3 drops of glacial acetic acid.

-

Reflux at 80°C for 4–6 hours. Monitor consumption of aldehyde by TLC.

-

Isolation: Cool to room temperature. The Schiff base often precipitates as a yellow/orange solid. Filter and wash with cold ethanol.

-

Recrystallization: Recrystallize from hot ethanol or acetonitrile to ensure high purity for spectral studies.

-

Visualization of Workflow & Mechanism

The following diagram illustrates the synthesis pathway and the sensing mechanism (ESIPT vs. Metal Binding).

Caption: Synthetic route from 3-hydroxyquinoline to the Schiff base sensor and the metal-binding activation pathway.

Validation Protocols

Stock Solution Preparation

-

Ligand Stock: Prepare a

M stock solution in HPLC-grade DMSO. This ensures solubility and long-term stability. -

Metal Stocks: Prepare

M aqueous solutions of nitrate or chloride salts (

Spectroscopic Titration (Fluorescence)

This experiment determines the sensitivity and binding mode.

-

Blank: Add 30

L of Ligand Stock to 2.97 mL of solvent (e.g., Ethanol/Water 9:1, buffered to pH 7.4 with HEPES). Final [L] = 10 -

Scan: Record emission spectrum (Excitation

nm, depending on absorption max). -

Titration: Aliquot metal stock (0–50

L) sequentially. Mix for 1 min after each addition. -

Record: Measure fluorescence intensity (

) at -

Endpoint: Continue until saturation (intensity plateaus).

Data Analysis & LOD Calculation

Summarize data using the following structure.

| Parameter | Formula / Method | Notes |

| Binding Constant ( | Benesi-Hildebrand Plot: | Plot |

| Limit of Detection (LOD) | ||

| Quantum Yield ( | Use Quinine Sulfate ( |

Troubleshooting & Optimization

-

Issue: Low Solubility.

-

Cause: Planar aromatic stacking.

-

Solution: Add solubilizing groups (e.g., sulfonate) to the amine coupling partner or increase DMSO % in the assay buffer.

-

-

Issue: Slow Response Time.

-

Cause: Slow deprotonation of the 3-OH group.

-

Solution: Ensure buffer pH is slightly basic (pH 7.2–7.5) or use a weaker base like Acetate during titration.

-

-

Issue: Interference from

.-

Cause: Paramagnetic quenching.

-

Solution:

often quenches fluorescence ("Turn-Off"). If "Turn-On" is desired for Zn/Al, use masking agents (e.g., thiosulfate) or exploit the quenching as a secondary readout.

-

References

-

Synthesis of 3-hydroxyquinoline-4-carbaldehyde

- Wang, Y., et al. (2016). IRE-1 Inhibitors. US Patent 9,241,942 B2. (Describes the Reimer-Tiemann synthesis of the specific isomer).

-

Schiff Base Sensor Mechanisms (General Grounding)

- Sedgwick, A. C., et al. (2014). Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 43(13), 4501-4527.

-

Quinoline-Based Metal Sensing

- Xu, Z., et al. (2010). Zn2+-triggered amide tautomerization of a new 8-hydroxyquinoline-based fluorescent sensor. Chemical Communications, 46, 3529-3531. (Analogous mechanism reference).

Sources

Application Note: Synthesis of Metal Coordination Complexes with 3-Hydroxy-quinoline-4-carbaldehyde

Abstract

The quinoline scaffold remains a cornerstone in medicinal inorganic chemistry due to its inherent biological activity and versatile coordination geometry. This guide focuses on 3-Hydroxy-quinoline-4-carbaldehyde (3-HQC) , a specialized precursor that combines the redox-active quinoline core with a "salicylaldehyde-like" chelating pocket. Unlike the more common 8-hydroxyquinoline derivatives, the 3-hydroxy-4-carbaldehyde motif offers a unique

Module 1: Ligand Synthesis (Schiff Base Condensation)

The reactivity of 3-HQC is driven by the 4-formyl group, which undergoes rapid condensation with primary amines. The resulting azomethine (imine) linkage creates a stable 6-membered chelate ring upon coordination, utilizing the deprotonated 3-hydroxyl group and the imine nitrogen.

Reaction Logic & Causality

-

Solvent Choice: Ethanol or Methanol is preferred. The polar protic environment stabilizes the polar transition state of the hemiaminal intermediate while allowing the final non-polar Schiff base to precipitate, driving the equilibrium forward.

-

Catalysis: Glacial acetic acid is used to protonate the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the amine.

Protocol: General Condensation

Target: Synthesis of (E)-4-((arylimino)methyl)quinolin-3-ol.

Materials:

-

3-Hydroxy-quinoline-4-carbaldehyde (1.0 mmol)

-

Primary Aromatic Amine (e.g., Aniline, Hydrazide, Thiosemicarbazide) (1.0 mmol)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-HQC in 15 mL of absolute ethanol. Slight heating (

) may be required to ensure complete homogeneity. -

Addition: Add 1.0 mmol of the selected amine dissolved in 5 mL ethanol dropwise to the aldehyde solution.

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Reflux: Attach a condenser and reflux the mixture at

for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -

Isolation: Cool the reaction mixture to room temperature. If precipitation is slow, cool further in an ice bath (

). -

Purification: Filter the solid precipitate under vacuum. Wash with cold ethanol (

) to remove unreacted amine. Recrystallize from hot ethanol/DMF mixtures if necessary.

Module 2: Metallation Protocols

This section covers the coordination of the Schiff base ligand (L) to metal centers (

Coordination Chemistry Strategy

-

Deprotonation: The 3-hydroxyl group is weakly acidic (

). The addition of a weak base (Triethylamine) ensures the formation of the anionic phenolate oxygen, which is a hard donor preferred by -

Geometry:

-

Cu(II): Typically forms Square Planar or Distorted Octahedral complexes.

-

Zn(II): Typically forms Tetrahedral or Octahedral complexes (diamagnetic, useful for NMR).

-

Protocol: Synthesis of M(II) Complexes

Target Metals: Cu(II), Ni(II), Co(II), Zn(II).[1]

Materials:

-

Schiff Base Ligand (from Module 1) (2.0 mmol)[4]

-

Metal(II) Acetate or Chloride salt (1.0 mmol)

-

Methanol (HPLC Grade)

-

Triethylamine (

)

Step-by-Step Procedure:

-

Ligand Activation: Dissolve 2.0 mmol of the Ligand in 25 mL of hot Methanol.

-

Deprotonation: Add

dropwise until the pH reaches -

Metal Addition: Dissolve 1.0 mmol of the Metal salt in 10 mL Methanol. Add this solution dropwise to the stirring ligand solution.

-

Reflux: Reflux the mixture for 4–8 hours.

-

Observation: A distinct precipitate (green/brown for Cu, red/brown for Co) should form.

-

-

Filtration: Filter the hot solution to collect the complex.

-

Washing: Wash extensively with hot methanol to remove unreacted ligand, followed by diethyl ether to facilitate drying.

-

Drying: Dry in a vacuum desiccator over

for 24 hours.

Module 3: Visualization of Workflow & Structure

Synthesis Logic Flow

The following diagram illustrates the critical decision points and flow of the synthesis.

Caption: Figure 1.[7] Step-wise workflow for converting the 3-HQC precursor into a functionalized metal complex.

Structural Coordination Mode

The 3-HQC scaffold coordinates via the 3-O and 4-Imine-N.

Caption: Figure 2. The bidentate coordination pocket formed by the deprotonated hydroxyl and the imine nitrogen.

Module 4: Characterization & Validation Data

To ensure the protocol is self-validating, compare your results against these standard expected values.

Spectroscopic Fingerprints (Table 1)

| Technique | Functional Group | Expected Signal (Ligand) | Expected Signal (Complex) | Validation Logic |

| FT-IR | Disappears | Confirms deprotonation and coordination via Oxygen. | ||

| FT-IR | Shift by | Confirms coordination via Imine Nitrogen. | ||

| 1H-NMR | Disappears (in diamagnetic Zn) | Validates loss of proton upon metallation. | ||

| 1H-NMR | Downfield shift | Indicates electron density donation to metal. | ||

| UV-Vis | None | Indicates d-orbital splitting (Geometry confirmation). |

Biological Context (Why this scaffold?)

The 3-hydroxy-quinoline-4-carbaldehyde complexes are structurally analogous to clinical quinolones but possess a distinct "pincer-like" geometry when derivatized.

-

DNA Intercalation: The planar quinoline ring allows insertion between DNA base pairs.

-

Redox Activity: Copper complexes of this scaffold often generate Reactive Oxygen Species (ROS) via Fenton-like reactions, leading to oxidative stress in bacterial or cancer cells [1].

-

Lipophilicity: The formation of neutral chelate complexes increases permeability across the lipid bilayer of microbial cells, enhancing potency compared to the free ligand [2].

References

-

Antimicrobial and Anticancer Activity of Quinoline Complexes

-

General Protocol for Quinoline-Carbaldehyde Schiff Bases

-

Synthesis of Hydroxyquinoline Precursors

-

Structural Characterization Standards

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ijese.org [ijese.org]

The Friedländer Synthesis and Beyond: A Guide to Quinoline Annulation Using Functionalized Quinoline-4-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Friedländer Synthesis

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of pharmacologically active compounds and functional materials.[1] Its prevalence in nature and its synthetic accessibility have made it a privileged scaffold in drug discovery. The Friedländer synthesis, first reported in 1882, remains one of the most direct and versatile methods for constructing the quinoline nucleus.[2] It classically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an active α-methylene group, leading to the formation of a polysubstituted quinoline.[2][3]

This guide delves into the applications of the Friedländer synthesis and related condensation reactions, with a specific focus on the utility of 3-hydroxy-quinoline-4-carbaldehyde as a starting material. We will explore the mechanistic nuances of the Friedländer reaction, its substrate requirements, and provide detailed protocols for related synthetic strategies that leverage the reactivity of functionalized quinoline-4-carbaldehydes to build complex, biologically relevant heterocyclic systems.

The Classical Friedländer Synthesis: A Mechanistic Overview

The power of the Friedländer synthesis lies in its convergent nature, efficiently assembling the quinoline core from two readily available fragments. The reaction proceeds through an initial aldol-type condensation between the 2-aminoaryl carbonyl compound and the active methylene compound, followed by an intramolecular cyclization and dehydration to furnish the aromatic quinoline ring.[2]

There are two generally accepted mechanisms for the Friedländer synthesis[4]:

-

The Aldol-First Pathway: The reaction commences with an aldol addition of the enolate of the active methylene compound to the carbonyl group of the 2-aminoaryl aldehyde/ketone. The resulting aldol adduct then undergoes dehydration. The subsequent step is the intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed α,β-unsaturated carbonyl system, which, after a final dehydration step, yields the quinoline product.

-

The Schiff Base-First Pathway: In this mechanism, the initial step is the formation of a Schiff base (imine) between the 2-aminoaryl aldehyde/ketone and the active methylene compound. This is followed by an intramolecular aldol-type condensation, where the enolizable proton of the active methylene component attacks the carbonyl group, leading to a cyclized intermediate that then dehydrates to the final quinoline product.

The choice of catalyst (acid or base) can influence the predominant pathway and is often selected based on the specific substrates being used.[2]

In-Depth Analysis: Why 3-Hydroxy-quinoline-4-carbaldehyde is Not a Direct Friedländer Substrate

A critical prerequisite for a classical Friedländer synthesis is the presence of an amino group at the ortho position (C-2) to the carbonyl group of the aromatic starting material.[3] This ortho-amino group is essential for the final intramolecular cyclization step that forms the pyridine ring of the quinoline system.

3-Hydroxy-quinoline-4-carbaldehyde lacks this crucial ortho-amino group. Instead, it possesses a hydroxyl group at the 3-position. Consequently, it cannot directly participate as the "amino-carbonyl" component in a classical Friedländer synthesis.

Proposed Synthetic Route to a Viable Friedländer Substrate

A potential pathway to synthesize 3-amino-quinoline-4-carbaldehyde from the corresponding 3-hydroxy derivative could involve a two-step process:

-

Nitration: Introduction of a nitro group at the 3-position. This would likely require conversion of the hydroxyl group to a better leaving group, followed by nucleophilic aromatic substitution with a nitrite source, or through electrophilic nitration if the quinoline ring is sufficiently activated.

-

Reduction: The nitro group can then be reduced to the desired amino group using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or Fe/HCl.

Once 3-amino-quinoline-4-carbaldehyde is obtained, it can then be employed as a substrate in a classical Friedländer synthesis.

Application Note 1: Knoevenagel Condensation of Quinoline-4-carbaldehydes

While not a direct Friedländer synthesis, the Knoevenagel condensation is a closely related and highly valuable reaction for functionalizing quinoline-4-carbaldehydes.[1] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base, to form a new carbon-carbon double bond.[5] This method provides a powerful tool for extending the conjugation of the quinoline system and for introducing a variety of functional groups that can be further elaborated.

The products of the Knoevenagel condensation of quinoline-4-carbaldehydes are often biologically active molecules themselves or serve as key intermediates in the synthesis of more complex heterocyclic systems.[6]

General Experimental Protocol for Knoevenagel Condensation

This protocol is a general guideline for the reaction of a quinoline-4-carbaldehyde with an active methylene compound and may require optimization for specific substrates.

Materials:

-

Quinoline-4-carbaldehyde derivative (e.g., 2-methoxyquinoline-4-carbaldehyde)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid)

-

Catalyst: Piperidine or triethylamine

-

Solvent: Ethanol or isopropanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the quinoline-4-carbaldehyde (1.0 eq) in the chosen solvent (e.g., ethanol, 15 mL per gram of aldehyde).

-

To this solution, add the active methylene compound (1.1 eq).

-

Add a catalytic amount of piperidine or triethylamine (2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration.

-

If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type |

| Quinoline-4-carbaldehyde | Malononitrile | Piperidine | Ethanol | 2-(Quinolin-4-ylmethylene)malononitrile |

| Quinoline-4-carbaldehyde | Ethyl Cyanoacetate | Triethylamine | Isopropanol | Ethyl 2-cyano-3-(quinolin-4-yl)acrylate |

| Quinoline-4-carbaldehyde | Barbituric Acid | Piperidine | Ethanol | 5-(Quinolin-4-ylmethylene)pyrimidine-2,4,6-trione |

Application Note 2: Synthesis of Fused Quinolines - Pyrano[3,2-c]quinolines

A highly relevant application for researchers interested in 3-hydroxy-quinoline derivatives is the synthesis of fused heterocyclic systems such as pyrano[3,2-c]quinolines. These compounds are often synthesized from 4-hydroxy-quinolin-2-one derivatives, which can exist in tautomeric equilibrium with 2,4-dihydroxyquinolines. The reaction of these starting materials with aldehydes and active methylene compounds in a one-pot, multicomponent reaction is an efficient way to construct the pyrano[3,2-c]quinoline core.[7] These fused systems are of significant interest due to their diverse biological activities, including anti-inflammatory and anticancer properties.[7]

Experimental Protocol for the Synthesis of Pyrano[3,2-c]quinoline Derivatives

This protocol describes a one-pot synthesis of 2-amino-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles.[7]

Materials:

-

4-Hydroxy-1-methyl-quinolin-2(1H)-one

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Malononitrile

-

Triethylamine (catalyst)

-

Ethanol (solvent)

Procedure:

-

To a solution of 4-hydroxy-1-methyl-quinolin-2(1H)-one (1 mmol) in ethanol (15 mL) in a round-bottom flask, add the aromatic aldehyde (1 mmol) and malononitrile (1 mmol).

-

Add a catalytic amount of triethylamine (3-4 drops) to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrano[3,2-c]quinoline derivative.

| Aromatic Aldehyde | Yield (%) |

| Benzaldehyde | 85 |

| 4-Chlorobenzaldehyde | 91 |

| 4-Methoxybenzaldehyde | 88 |

| Thiophene-2-carbaldehyde | 82 |

Application Note 3: Synthesis of Fused Heterocycles from 2-Chloro-3-formylquinolines

The reactivity of 2-chloro-3-formylquinolines with active methylene compounds provides another powerful strategy for the synthesis of fused quinoline systems. The chloro group at the 2-position acts as a leaving group, facilitating cyclization reactions. These reactions are valuable for creating diverse libraries of quinoline-based heterocycles for biological screening.[8]

General Protocol for Condensation of 2-Chloro-3-formylquinoline with Active Methylene Compounds

Materials:

-

2-Chloro-3-formylquinoline

-

Active methylene compound (e.g., acetylacetone, diethyl malonate)

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., ethanol, DMF)

Procedure:

-

Dissolve the 2-chloro-3-formylquinoline (1 eq) and the active methylene compound (1.1 eq) in the chosen solvent in a round-bottom flask.

-

Add the base (1.2 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

The product may precipitate and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent (e.g., ethyl acetate), washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Biological Significance of Fused Quinoline Systems

The synthetic routes described above lead to a variety of fused quinoline heterocycles with significant therapeutic potential.

dot

Caption: Synthetic pathways to fused quinoline scaffolds and their associated biological activities.

-

Pyrano[3,2-c]quinolines: These compounds have demonstrated potent anti-inflammatory and anticancer activities.[7]

-

Thieno[2,3-b]quinolines: Derivatives of this class have been investigated for their antimicrobial properties.

-

Pyrazolo[3,4-b]quinolines: This scaffold is found in compounds with antiviral and antitumor activities.

Conclusion

While 3-hydroxy-quinoline-4-carbaldehyde is not a direct substrate for the classical Friedländer synthesis, its strategic functionalization opens doors to a rich landscape of chemical transformations. By understanding the mechanistic principles of the Friedländer reaction and related condensations, researchers can effectively utilize functionalized quinoline aldehydes to construct novel and complex heterocyclic systems. The Knoevenagel condensation, multicomponent reactions to form fused systems like pyrano[3,2-c]quinolines, and the reactions of activated quinolines such as 2-chloro-3-formylquinolines, represent powerful and versatile tools in the arsenal of medicinal chemists and drug development professionals. The continued exploration of these synthetic pathways will undoubtedly lead to the discovery of new quinoline-based therapeutic agents.

References

-

Benchchem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde. Link

-

Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Link

- Elsebai, M. F., et al. (2018).

- Kumar, D., et al. (2019). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. Scientific Reports, 9(1), 1-13.

- Li, W., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. Scientific Reports, 12(1), 12456.

- Csollei, J., et al. (2018). 2H-Pyrano[3,2-c]quinolin-2-ones: their convenient synthesis and selected reactions. Chemical Papers, 72(3), 683-690.

- Ibrahim, H. A. R., et al. (2020). Synthesis and chemical reactivity of novel pyrano[3,2-c]quinoline-3-carbonitriles. Monatshefte für Chemie-Chemical Monthly, 151(6), 947-956.

-

Wikipedia. (2023). Friedländer synthesis. Link

- El-Sayed, N. N. E., et al. (2021). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. RSC Advances, 11(44), 27367-27393.

-

J&K Scientific LLC. (2025). Friedländer Synthesis. Link

- Al-Ostath, A. I. N., et al. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.

- Youssef, A. M. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Mini-Reviews in Organic Chemistry, 15(4), 285-301.

- Manske, R. H. F. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 1-86.

- Fehnel, E. A. (1967). Friedländer syntheses with o-aminoaryl ketones. III. Acid-catalyzed condensations of o-aminobenzophenone with polyfunctional carbonyl compounds. The Journal of Organic Chemistry, 32(4), 985-990.

- Kolosov, M. A., et al. (2018). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry, 14, 2526-2533.

-

Wikipedia. (2023). Knoevenagel condensation. Link

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Link

- Li, J., et al. (2023). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry, 21(29), 5935-5939.

- Szatmari, I., & Fülöp, F. (2005). Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Molecules, 10(8), 937-961.

- Siddiqui, Z. N., & Khan, K. (2014). [Et3NH][HSO4]-Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives via Knoevenagel Condensation. ACS Sustainable Chemistry & Engineering, 2(7), 1711-1717.

- Kumar, A., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860.

- O'Neill, P. M., et al. (2006). The synthesis and metabolism of novel 4-aminoquinoline antimalarials. University of Liverpool Repository.

- Oishi, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345-12355.

- Szatmari, I., & Fülöp, F. (2005). Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Molecules, 10(8), 937-961.

-

BLD Pharm. (n.d.). 3-Aminoquinoline-4-carbaldehyde. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Formylation Reactions

Welcome to the Technical Support Center for quinoline formylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of formylated quinolines. As a Senior Application Scientist, my goal is to not only provide solutions but to explain the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may face, from low or no product yield to issues with regioselectivity and product purification.

Issue 1: Low or No Product Yield

Question: I am experiencing very low (or no) yield in my quinoline formylation reaction. What are the likely causes and how can I resolve this?

Answer: Low or non-existent yield is a frequent challenge in electrophilic aromatic substitution reactions on quinoline, which is an electron-deficient system. The root cause often lies in one of three areas: the reactivity of the quinoline substrate, the potency of the formylating agent, or the reaction conditions.

-

Substrate Reactivity: The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the ring system towards electrophilic attack, particularly the pyridine ring.[1] Electrophilic substitution is generally favored on the benzene ring at positions 5 and 8.[2][3]

-

Insight: If your quinoline substrate has electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃, the ring will be even more deactivated, making formylation difficult. Conversely, electron-donating groups (EDGs) like -OH, -OCH₃, or alkyl groups will activate the ring and favor the reaction.[4]

-

Protocol:

-

Assess your substrate: Analyze the electronic properties of the substituents on your quinoline.

-

For deactivated substrates: You may need to switch to a more powerful formylation method or consider a multi-step synthetic route that involves installing the formyl group prior to forming the quinoline ring.

-

-

-

Vilsmeier-Haack Reaction Specifics: This is one of the most common methods for formylating quinolines.[5][6] Its success hinges on the proper formation and reactivity of the Vilsmeier reagent (a chloroiminium salt).[7]

-

Insight: The Vilsmeier reagent is moisture-sensitive. Any water in your reaction will quench the reagent, leading to a significant drop in yield.[8][9] The stoichiometry of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) is also critical.[8]

-

Protocol:

-

Ensure anhydrous conditions: Dry your DMF over molecular sieves and use fresh, high-purity POCl₃.[9]

-

Optimize reagent stoichiometry: A common starting point is a molar ratio of 1:1.2 for quinoline to the Vilsmeier reagent. For less reactive substrates, increasing the excess of the Vilsmeier reagent may be beneficial.

-

Temperature Control: The Vilsmeier reagent is typically formed at 0°C, and the subsequent reaction with quinoline is often heated.[9] Overheating can lead to decomposition and the formation of tar-like substances.[9][10] Monitor the reaction temperature closely.

-

-

-

Reimer-Tiemann Reaction Considerations: This method is typically used for phenols and other electron-rich aromatics and involves the generation of dichlorocarbene as the electrophile.[11][12]

-

Duff Reaction Limitations: The Duff reaction uses hexamine as the formyl source and is most effective for highly activated aromatic rings, such as phenols.[14][15]

-

Insight: This reaction is generally not suitable for unsubstituted or deactivated quinolines due to the low electrophilicity of the reacting species.[14][16] It is more commonly applied to hydroxyquinolines.[17]

-

Protocol:

-

Consider alternative methods: For non-activated quinolines, the Vilsmeier-Haack or a metal-catalyzed approach is likely to be more successful.

-

-

Caption: A workflow for troubleshooting low product yield.

Issue 2: Poor Regioselectivity

Question: My reaction is producing a mixture of formylated quinoline isomers. How can I improve the regioselectivity?

Answer: Regioselectivity in quinoline formylation is governed by a combination of electronic and steric factors. Understanding the directing effects of the quinoline ring itself and any existing substituents is key to controlling the position of formylation.

-

Inherent Directing Effects of the Quinoline Ring: As mentioned, electrophilic attack is favored on the benzene ring at the C5 and C8 positions due to greater resonance stabilization of the intermediate sigma complex.[1][3]

-

Insight: Without strong directing groups, a mixture of C5 and C8 isomers is often possible.

-

-

Influence of Substituents:

-

Electron-Donating Groups (EDGs): An EDG on the benzene ring will strongly direct the formylation. For example, an 8-hydroxyquinoline will predominantly yield 8-hydroxyquinoline-5-carbaldehyde and 8-hydroxyquinoline-7-carbaldehyde.[18]

-

Electron-Withdrawing Groups (EWGs): An EWG will deactivate the ring it is on, potentially directing the formylation to the other ring if reaction conditions are harsh enough.

-

Steric Hindrance: A bulky substituent can block access to an adjacent position, favoring formylation at a less sterically hindered site.[19] For example, a bulky group at C8 may favor formylation at C5.

-

-

Reaction Conditions:

-

Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially increasing the yield of a single isomer.[8]

-

Lewis Acids: In some formylation reactions, the choice of Lewis acid can influence regioselectivity.

-

| Strategy | Principle | Example Application |

| Lower Reaction Temperature | Favors the kinetic product over the thermodynamic product. | In a Vilsmeier-Haack reaction, running the reaction at 0°C to room temperature instead of reflux may improve the ratio of one isomer.[8] |

| Choice of Formylation Method | Different methods have inherent regioselectivities. | The Duff reaction on a phenol will strongly favor formylation ortho to the hydroxyl group.[14][15] |

| Use of a Directing Group | A substituent can be temporarily installed to direct formylation to a specific position and then removed. | This is a more advanced synthetic strategy requiring additional steps. |

| Slow Addition of Reagents | Maintaining a low concentration of the electrophile can minimize side reactions and improve selectivity.[8] | In a Vilsmeier-Haack reaction, add the Vilsmeier reagent dropwise to the quinoline solution.[8] |

Issue 3: Product Purification Challenges

Question: I have obtained my formylated quinoline, but it is difficult to purify. I am observing a dark, tar-like substance in my crude product.

Answer: Purification issues, often accompanied by the formation of dark, tarry materials, are common in reactions that use strong acids and high temperatures, such as the Vilsmeier-Haack reaction.[9][10]

-

Tar Formation: This is often the result of polymerization or decomposition of the starting material or product under harsh reaction conditions.[10]

-

Insight: Overheating is a primary cause of tar formation.[8] Reactions that are highly exothermic need careful temperature management.

-

Protocol:

-

Maintain strict temperature control: Use an ice bath during the addition of exothermic reagents and a temperature-controlled heating mantle for the reaction itself.

-

Minimize reaction time: Monitor the reaction by Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed.[8][9]

-

Work under an inert atmosphere: For sensitive substrates, using a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to decomposition.[8]

-

-

-

Work-up Procedure: Improper work-up can lead to emulsions or the loss of product.

-

Insight: The Vilsmeier-Haack reaction generates a significant amount of acid. Proper neutralization is crucial to precipitate the product.[9]

-

Protocol:

-

Quenching: Carefully pour the reaction mixture onto crushed ice to hydrolyze any remaining Vilsmeier reagent.

-

Neutralization: Slowly add a base (e.g., sodium carbonate or sodium hydroxide solution) until the solution is neutral or slightly basic (pH 7-8).[9][18] Be aware that strongly basic conditions could potentially lead to side reactions.[9]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If emulsions form, adding a saturated brine solution can help to break them.

-

-

-

Purification Techniques:

-

Column Chromatography: This is often the most effective method for separating the desired product from byproducts and baseline impurities.[4][9] A typical stationary phase is silica gel, with a mobile phase gradient of hexane and ethyl acetate.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[9]

-

Caption: A decision tree for the purification of formylated quinolines.

References

- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.

- Benchchem. (n.d.). How to increase the regioselectivity in the formylation of 2-methylquinoline.

- Benchchem. (n.d.). Technical Support Center: Enhancing Electrophile Reactivity in Quinoline Synthesis.

- Benchchem. (n.d.). Troubleshooting guide for reactions involving Quinoline, 2,3-dimethyl-, 1-oxide.

- Wikipedia. (n.d.). Duff reaction.

- Slideshare. (n.d.). Vilsmeier haack rxn.

- Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.

- Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.

- MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.

- Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.

- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline.

- Wikipedia. (n.d.). Reimer–Tiemann reaction.

- Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application.

- The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification.

- chemeurope.com. (n.d.). Duff reaction.

- Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.

- International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent.

- Filo. (2025). Electrophilic Substitution Reactions of Quinolines and Isoquinolines.

- Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?

- PHARMD GURU. (n.d.). 39. REIMER TIEMANS REACTION.

Sources

- 1. reddit.com [reddit.com]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. Electrophilic Substitution Reactions of Quinolines and Isoquinolines Qui.. [askfilo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier haack rxn | PPTX [slideshare.net]

- 6. chemijournal.com [chemijournal.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 12. pharmdguru.com [pharmdguru.com]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. Duff reaction - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. Duff_reaction [chemeurope.com]

- 17. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Optimizing solvent selection for 3-Hydroxy-quinoline-4-carbaldehyde condensation

Technical Support Center: Solvent Optimization for 3-Hydroxy-quinoline-4-carbaldehyde Condensation

Current Status: Operational Topic: Synthetic Optimization / Solvent Engineering Ticket ID: #HQC-SOLV-001

Executive Summary

This guide addresses the specific physicochemical challenges of condensing 3-hydroxy-quinoline-4-carbaldehyde (3-HQC) . Unlike simple benzaldehydes, 3-HQC possesses a "salicylaldehyde-like" motif embedded within a nitrogen heterocycle. This creates a unique Intramolecular Hydrogen Bond (IMHB) between the 3-hydroxyl group and the 4-carbonyl oxygen, which significantly reduces electrophilicity and complicates solubility.

Successful condensation requires a solvent system that disrupts this IMHB while managing the water byproduct of the condensation equilibrium.

Module 1: Solubility & Reactivity Profiling

Q: Why is my starting material (3-HQC) insoluble in standard non-polar solvents like Toluene or Hexane?

A: 3-HQC is not a simple lipophilic molecule. It exists as a zwitterionic hybrid due to the basic quinoline nitrogen and the acidic 3-hydroxyl group. Furthermore, the strong intramolecular hydrogen bond locks the molecule into a planar, non-polar pseudo-ring, reducing its interaction with non-polar solvents.

Solvent Selection Matrix:

| Solvent Class | Solvency Power | Reactivity Impact | Recommendation |

| Polar Aprotic (DMF, DMSO) | High. Breaks intermolecular aggregates. | High. Stabilizes ionic intermediates; accelerates rate. | Recommended for difficult substrates. Hard to remove. |

| Polar Protic (EtOH, MeOH) | Medium. Good at reflux. | Medium. Disrupts IMHB via solvation; "Green" choice. | Standard Choice. May require acid/base catalysis.[1][2] |

| Non-Polar (Toluene, Benzene) | Low. Reactants may remain as slurry. | Low. Requires phase transfer catalyst or high heat. | Use only for Dean-Stark (water removal). |

| Water | Very Low (at neutral pH). | High (Micellar). "On-water" effect can accelerate reaction. | Green Alternative. Requires surfactant (e.g., SDS). |

Module 2: Troubleshooting Reaction Stalling

Q: My reaction starts well but stalls at 50-60% conversion. Adding more catalyst doesn't help. Why?

A: You are likely fighting Thermodynamic Equilibrium . Condensation reactions (Knoevenagel, Schiff base) release water.

The Fix:

-

Chemical Dehydration: Add 4Å Molecular Sieves directly to the reaction vessel (if using DMF/EtOH).

-

Azeotropic Distillation: Switch to a Toluene/Ethanol mix and use a Dean-Stark trap to physically remove water.

Q: Does the 3-Hydroxyl group interfere with the aldehyde's reactivity?

A: Yes. Under basic conditions (e.g., Piperidine/Pyridine), the 3-OH is deprotonated to form an oxyanion (

-

Pro-Tip: If using basic catalysts, use the minimum effective amount (catalytic, not stoichiometric) to avoid fully deprotonating the bulk of the starting material. Alternatively, use a Lewis Acid catalyst (e.g.,

or

Module 3: Green Chemistry & Isolation Protocols

Q: DMF is toxic and hard to remove. How can I green this process?

A: You can utilize the "Hydrophobic Effect" using water as the solvent. Although 3-HQC is insoluble in water, the reaction can proceed "on water" or in a micellar environment.

Workflow Visualization (DOT):

Caption: Decision tree for solvent selection based on solubility and green chemistry requirements.

Standardized Experimental Protocols

Protocol A: The "Green" Ethanol Reflux (Recommended Start)

Best for: Standard condensations where the product crystallizes upon cooling.

-

Dissolution: Suspend 1.0 eq of 3-HQC and 1.0-1.1 eq of the nucleophile in Absolute Ethanol (10 mL/mmol).

-

Catalysis: Add 5-10 mol% Piperidine.

-

Reflux: Heat to reflux (

). The suspension should clear as it heats. -

Reaction: Stir for 2-6 hours. Monitor by TLC (Note: 3-HQC may streak on silica due to the OH group; add 1% acetic acid to eluent).

-

Isolation: Cool slowly to Room Temperature, then to

. The product usually precipitates. Filter and wash with cold ethanol.

Protocol B: The "High Solvency" DMF Method

Best for: Stubborn substrates or when 3-HQC fails to dissolve in alcohols.